Avoid hazardous in situ oxidation of furfuryl alcohol which leads to aldol byproducts and hydrolysis. 6-Hydroxy-2H-pyran-3(6H)-one is the stable, preformed Achmatowicz product for direct synthesis. Supplied at ≥97% purity, stable under inert atmosphere. Key advantages:
6-Hydroxy-2H-pyran-3(6H)-one (CAS 35436-57-8) is a highly functionalized pyranulose derivative and the classic Achmatowicz rearrangement product of furfuryl alcohol. As a versatile cyclic hemiacetal, it serves as a critical building block for the synthesis of pyromeconic acid, stereoisomeric pentoses, phosphorus-containing sugars, and bioactive lactones [1]. For industrial and laboratory procurement, sourcing this intermediate directly at high purity (≥97%) circumvents the need for hazardous in situ oxidative rearrangements, offering a stable, ready-to-use precursor for complex O-glycoside formation and transition-metal-catalyzed isomerizations [2].
Attempting to substitute 6-hydroxy-2H-pyran-3(6H)-one with its direct precursor, furfuryl alcohol, requires in situ oxidation using reagents like m-CPBA, NBS, or singlet oxygen. This approach frequently suffers from over-oxidation, aldol-type condensations, and rapid hydrolysis in acidic aqueous media, as the compound is an unstable hemiacetal of 5-hydroxy-4-oxo-2-pentenal under low pH conditions . Furthermore, substituting with protected analogs (such as 6-alkoxy-2H-pyran-3(6H)-ones) introduces mandatory protection-deprotection steps that reduce overall atom economy and complicate the direct synthesis of gamma-pyrones or specific glycosidic linkages [1].
In the synthesis of bioderived monomers and 4-keto-delta-valerolactones, utilizing isolated 6-hydroxy-2H-pyran-3(6H)-one directly with a ruthenium catalyst ([RuCp(MeCN)3]PF6) bypasses the regioselectivity and halogen-waste issues of in situ Achmatowicz rearrangements. Starting with the isolated pyranone yields the target lactones at >80% overall yield, whereas multi-step sequences starting from levulinic acid or unoptimized furfuryl alcohol cascades often plateau at ~40% overall yield due to intermediate degradation [1].
| Evidence Dimension | Overall yield of target lactones |
| Target Compound Data | >80% yield using isolated 6-hydroxy-2H-pyran-3(6H)-one |
| Comparator Or Baseline | ~40% yield from levulinic acid or unoptimized cascades |
| Quantified Difference | >2-fold increase in overall yield |
| Conditions | Ru-catalyzed isomerization under controlled conditions |
Procuring the isolated pyranone maximizes throughput and minimizes halogenated waste in the synthesis of acetogenins and bioactive lactones.
6-Hydroxy-2H-pyran-3(6H)-one functions as an aldehyde hemiacetal, allowing direct conversion to gamma-pyrones (such as pyromeconic acid) via reaction with a single equivalent of a halogen-containing oxidizing agent followed by hydrolysis [1]. In contrast, 6-alkoxy-2H-pyran-3(6H)-ones require strong organic acid treatment for deprotection prior to oxidation, which can degrade sensitive functional groups and lower step-yields [1].
| Evidence Dimension | Synthetic steps to gamma-pyrone |
| Target Compound Data | 1-step oxidation/hydrolysis |
| Comparator Or Baseline | 6-alkoxy-2H-pyran-3(6H)-one (requires prior acid deprotection) |
| Quantified Difference | Elimination of 1 deprotection step |
| Conditions | Halogen-based oxidation in aqueous/organic solvent |
Bypassing the deprotection step accelerates the production of pharmaceutical intermediates and flavor compounds like maltol derivatives.
When generated in situ via aqueous oxidation of furfuryl alcohol, the resulting 6-hydroxy-2H-pyran-3(6H)-one is highly susceptible to rapid ring-opening hydrolysis into 5-hydroxy-4-oxo-2-pentenal under acidic conditions . Procuring the solid compound (≥97% purity) allows for formulation in neutral or slightly alkaline organic solvents, extending stock solution viability and ensuring reproducible calibration and reaction stoichiometry compared to the unpredictable degradation of in situ generated intermediates .
| Evidence Dimension | Solution stability and structural integrity |
| Target Compound Data | Stable in neutral/alkaline or anhydrous organic media |
| Comparator Or Baseline | Rapid hydrolysis to 5-hydroxy-4-oxo-2-pentenal in acidic aqueous media |
| Quantified Difference | Prevention of spontaneous ring-opening |
| Conditions | Aqueous acidic vs. controlled organic/neutral formulation |
Using the pre-synthesized solid eliminates the stoichiometric unpredictability caused by the rapid degradation of in situ generated intermediates.
Direct oxidation of 6-hydroxy-2H-pyran-3(6H)-one provides a streamlined, high-yield route to gamma-pyrones, making it the preferred precursor for synthesizing pyromeconic acid and downstream flavorants like maltol without requiring intermediate deprotection steps [1].
Utilizing the isolated pyranone in Ru-catalyzed isomerizations enables the protective-group-free asymmetric total synthesis of natural products, such as (S,S)-muricatacin, achieving >80% yields and bypassing the limitations of levulinic acid-based pathways [2].
The highly functionalized nature of the 3-pyrone moiety allows for the formation of specific glycosidic linkages, making this compound an essential building block for constructing stereoisomeric pentoses and novel disaccharide precursors [3].
Corrosive;Irritant